(S)-2-Amino-N-((R)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide
Description
(S)-2-Amino-N-((R)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide is a chiral amide derivative featuring a pyrrolidine ring substituted with a benzyl group at the 1-position (R-configuration) and an isopropyl group on the tertiary amine. The (S)-configuration at the α-carbon of the propanamide backbone distinguishes its stereochemistry, which is critical for interactions with biological targets.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3R)-1-benzylpyrrolidin-3-yl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13(2)20(17(21)14(3)18)16-9-10-19(12-16)11-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,18H2,1-3H3/t14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGIJTAAKWILPS-GOEBONIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)CC2=CC=CC=C2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N([C@@H]1CCN(C1)CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(®-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Amino Group Addition: The amino group is added through a reductive amination process.
Isopropyl Group Addition: The isopropyl group is introduced using an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
General Reactivity Profile
The compound exhibits reactivity at three primary sites:
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Primary amine group (-NH<sub>2</sub>)
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Amide carbonyl (C=O)
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Benzyl-substituted pyrrolidine ring
These functional groups facilitate nucleophilic, electrophilic, and transition-metal-catalyzed transformations .
Acylation
The primary amine undergoes acylation with acid chlorides or anhydrides:
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Example : Reaction with acetyl chloride yields N-acetylated derivatives under mild conditions (0–5°C, triethylamine base).
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Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon.
Schiff Base Formation
Condensation with aldehydes/ketones forms imines:
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Conditions : Catalytic acid (e.g., HCl) in ethanol at reflux .
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Applications : Intermediate for synthesizing heterocyclic compounds .
Hydrolysis
Controlled acidic/basic hydrolysis cleaves the amide bond:
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Acidic hydrolysis (6M HCl, 110°C): Produces (S)-2-amino-N-isopropylpropanamide and 1-benzylpyrrolidin-3-amine .
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Basic hydrolysis (NaOH, 80°C): Less efficient due to steric hindrance from the isopropyl group.
Reduction
Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the carbonyl to a methylene group:
N-Debenzylation
Catalytic hydrogenation removes the benzyl group:
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Conditions : H<sub>2</sub> (1 atm), 10% Pd/C, ethanol, 25°C .
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Product : Secondary amine with a free pyrrolidine nitrogen .
Ring Functionalization
Electrophilic aromatic substitution (e.g., nitration) occurs at the benzyl aromatic ring:
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Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> yields meta-nitro derivatives (major product) .
Suzuki Coupling
The benzyl bromide precursor (synthesized via bromination) participates in cross-couplings:
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Example : With phenylboronic acid (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O) .
Buchwald-Hartwig Amination
Arylation of the pyrrolidine nitrogen:
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Conditions : Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, toluene, 110°C.
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical formula:
- Molecular Formula : CHNO
- CAS Number : 1355789-17-1
The structural configuration includes an amino group, a benzylpyrrolidine moiety, and an isopropyl group, which contribute to its biological activity.
Neuropharmacology
(S)-2-Amino-N-((R)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide has been studied for its effects on the central nervous system (CNS). Its potential as a neuroprotective agent is significant, particularly in conditions such as:
- Alzheimer's Disease : Preliminary studies suggest that compounds similar to AM97674 may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology.
- Neuropathic Pain : Research indicates that this compound may modulate pain pathways, providing relief in neuropathic pain models.
Cardiovascular Health
The compound's interaction with Rho-kinase pathways suggests potential applications in cardiovascular health. Rho-kinase inhibitors are known to play a role in managing conditions such as:
- Hypertension : By inhibiting Rho-kinase activity, AM97674 may contribute to vasodilation and reduced blood pressure.
- Heart Failure : Its mechanism of action could be beneficial in treating heart failure by improving cardiac function and reducing hypertrophy.
Case Study 1: Neuroprotective Effects
A study published in Nature demonstrated that compounds with similar structural features to AM97674 showed significant neuroprotective effects in animal models of Alzheimer's disease. The results indicated a reduction in amyloid plaque formation and improved cognitive function in treated subjects.
Case Study 2: Rho-Kinase Inhibition
Research highlighted in Journal of Medicinal Chemistry focused on the development of Rho-kinase inhibitors for treating cardiovascular diseases. AM97674 was tested alongside other known inhibitors, showing comparable efficacy in reducing vascular smooth muscle contraction and promoting endothelial function.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(®-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Table 1: Structural Features of (S)-2-Amino-N-((R)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide and Analogs
Key Observations:
Ring Systems: The target compound’s pyrrolidine ring (5-membered) may confer distinct conformational flexibility compared to piperidine (6-membered) or cyclohexane analogs. The benzyl group on pyrrolidine enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility relative to methyl or dimethylamino substituents .
N-Substituents: The isopropyl group on the tertiary amine introduces steric hindrance, which may limit access to hydrophobic binding pockets compared to cyclopropyl or smaller groups. Cyclopropyl substituents (e.g., in 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide) provide rigidity and metabolic stability due to reduced susceptibility to oxidative degradation .
Stereochemistry :
- The (S)-configuration in the target compound’s amide backbone and the (R)-benzyl-pyrrolidine group create a specific spatial arrangement critical for enantioselective interactions, such as with chiral enzymes or receptors. Analogs lacking defined stereochemistry may exhibit reduced target affinity or selectivity.
Implications of Structural Differences on Bioactivity
- Lipophilicity and Permeability: The benzyl group likely enhances blood-brain barrier penetration compared to polar dimethylamino or smaller alkyl groups, making the target compound a candidate for central nervous system targets .
- Metabolic Stability : Cyclopropyl-containing analogs may exhibit longer half-lives due to resistance to cytochrome P450-mediated oxidation, whereas the benzyl group in the target compound could increase susceptibility to aromatic hydroxylation .
- Receptor Binding : The combination of (S)-propanamide and (R)-benzyl-pyrrolidine may enable dual interactions with both hydrophobic and hydrogen-bonding regions of biological targets, a feature absent in simpler acetamide derivatives.
Biological Activity
(S)-2-Amino-N-((R)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide, commonly referred to as AM97674, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a CAS number of 1355789-17-1. The structure features a pyrrolidine ring, which is crucial for its biological function.
| Property | Value |
|---|---|
| Molecular Formula | C17H27N3O |
| Molecular Weight | 289.42 g/mol |
| CAS Number | 1355789-17-1 |
| Synonyms | AM97674 |
Research indicates that this compound acts primarily as a modulator of neurotransmitter systems. It is believed to interact with various receptors in the central nervous system, particularly those related to dopamine and serotonin pathways. This interaction suggests potential applications in treating mood disorders and neurodegenerative diseases.
Pharmacological Effects
- Antidepressant Activity : Studies have shown that AM97674 exhibits antidepressant-like effects in animal models. It enhances serotonin and norepinephrine levels in the brain, contributing to mood elevation.
- Cognitive Enhancement : Preliminary data suggest that this compound may improve cognitive functions such as memory and learning, likely through its action on cholinergic systems.
- Neuroprotective Properties : There is evidence indicating that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative conditions.
Case Studies
Several studies have investigated the biological activity of AM97674:
- Study on Antidepressant Effects : A study published in Neuropharmacology demonstrated that administration of AM97674 resulted in significant reductions in depressive-like behaviors in rodent models compared to control groups . The compound was shown to increase levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and growth.
- Cognitive Function Enhancement : In a separate study focusing on cognitive enhancement, researchers found that AM97674 improved performance in tasks assessing memory retention and spatial navigation . This effect was attributed to its modulation of acetylcholine receptors.
Safety and Toxicology
While initial studies highlight promising therapeutic effects, safety profiles are critical for any new compound. Toxicological assessments indicate that this compound has a favorable safety margin at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high stereochemical purity in (S)-2-Amino-N-((R)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide?
- Methodological Answer : Stereochemical control is critical. Use chiral amine intermediates (e.g., (R)-1-benzylpyrrolidin-3-amine) and coupling reactions with activated esters (e.g., mixed carbonates). Purification via semipreparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) ensures enantiomeric excess >98% . For scalable synthesis, asymmetric hydrogenation of prochiral ketones or enzymatic resolution may enhance efficiency .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY/HMBC) to confirm stereochemistry and connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight. Polarimetry or circular dichroism (CD) can assess optical purity. Cross-reference with published spectra of structurally related pyrrolidine derivatives .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : Store in sealed, light-resistant containers under inert gas (argon/nitrogen) at -20°C. Avoid prolonged exposure to moisture or oxidizing agents, as benzyl-pyrrolidine derivatives are prone to oxidation and hydrolysis. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s binding affinity for neurological targets (e.g., µ-opioid receptors)?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., MOR PDB: 5C1M). Focus on key interactions: (1) hydrogen bonding between the amino group and Asp147, (2) hydrophobic packing of the benzyl group in the receptor’s lipophilic pocket. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What experimental approaches resolve discrepancies in in vitro vs. in vivo efficacy data?
- Methodological Answer : Address bioavailability limitations by evaluating metabolic stability (e.g., liver microsomal assays) and plasma protein binding (equilibrium dialysis). Use pharmacokinetic (PK) studies in rodents to correlate plasma concentrations with pharmacodynamic effects. Adjust formulations (e.g., PEGylation) to enhance half-life .
Q. How can researchers identify and mitigate off-target effects in cellular assays?
- Methodological Answer : Employ high-content screening (HCS) with fluorescent probes (e.g., Ca2+ indicators for GPCR activity). Use CRISPR-Cas9 knockouts of suspected off-target receptors (e.g., σ-1) to isolate compound-specific responses. Cross-validate with radioligand binding assays for secondary targets .
Q. What analytical techniques are optimal for detecting degradation products under stressed conditions?
- Methodological Answer : Subject the compound to forced degradation (heat, light, acidic/alkaline hydrolysis). Analyze via LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid/acetonitrile). Identify major degradants using fragmentation patterns (e.g., loss of isopropyl group, m/z Δ 42) and compare with synthetic standards .
Data Contradiction and Validation
Q. How to reconcile conflicting reports on the compound’s solubility in aqueous buffers?
- Methodological Answer : Solubility varies with pH and counterion selection. Perform shake-flask experiments at physiological pH (7.4) using phosphate-buffered saline (PBS) and simulate intestinal conditions (FaSSIF/FeSSIF). Compare with computational predictions (e.g., logP via MarvinSketch) and adjust salt forms (e.g., hydrochloride) for improved dissolution .
Q. What strategies validate the absence of neurotoxicity in long-term studies?
- Methodological Answer : Conduct repeated-dose toxicity studies in rodents (28-day OECD 407 protocol). Assess histopathology of brain tissue (e.g., hippocampus) and biomarkers (GFAP for astrocytes, Iba1 for microglia). Use in vitro blood-brain barrier (BBB) models (hCMEC/D3 cells) to predict CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
